molecular formula C26H28N4O2 B13733033 (E)-1-(3-(3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acryloyl)piperidine-2-carboxamide

(E)-1-(3-(3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acryloyl)piperidine-2-carboxamide

Cat. No.: B13733033
M. Wt: 428.5 g/mol
InChI Key: SKDKPKFZKHHGCG-BUHFOSPRSA-N
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Description

The compound "(E)-1-(3-(3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acryloyl)piperidine-2-carboxamide" is a pyrazole-based derivative featuring a conjugated acryloyl group and a piperidine-2-carboxamide moiety. Its molecular structure includes:

  • A 1-phenyl-1H-pyrazole core substituted at the 3-position with a 3,4-dimethylphenyl group.
  • An (E)-acryloyl chain extending from the pyrazole’s 4-position.
  • A piperidine-2-carboxamide group linked to the acryloyl moiety.

Pyrazole derivatives are widely studied in medicinal chemistry due to their versatility in interacting with biological targets, such as kinases or G-protein-coupled receptors. Structural studies of related compounds (e.g., via X-ray crystallography using SHELX programs) highlight the importance of substituent positioning on molecular conformation and stability .

Properties

Molecular Formula

C26H28N4O2

Molecular Weight

428.5 g/mol

IUPAC Name

1-[(E)-3-[3-(3,4-dimethylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoyl]piperidine-2-carboxamide

InChI

InChI=1S/C26H28N4O2/c1-18-11-12-20(16-19(18)2)25-21(17-30(28-25)22-8-4-3-5-9-22)13-14-24(31)29-15-7-6-10-23(29)26(27)32/h3-5,8-9,11-14,16-17,23H,6-7,10,15H2,1-2H3,(H2,27,32)/b14-13+

InChI Key

SKDKPKFZKHHGCG-BUHFOSPRSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2=NN(C=C2/C=C/C(=O)N3CCCCC3C(=O)N)C4=CC=CC=C4)C

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C=C2C=CC(=O)N3CCCCC3C(=O)N)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

The synthesis of DDO-6600 involves several steps:

    Phenylamine Reaction: Phenylamine is reacted with acetic acid at room temperature for 2 hours to yield an intermediate product with an 88% yield.

    POCl3 Reaction: The intermediate is then reacted with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) at 70°C for 6 hours, resulting in a 70% yield.

    Malonic Acid Reaction: The product is further reacted with malonic acid, piperidine, and pyridine at 100°C for 12 hours, yielding 67%.

    Piperidine-2-carboxamide Reaction: The compound is then reacted with piperidine-2-carboxamide, benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP), and diisopropylethylamine (DIPEA) in DMF at room temperature overnight, yielding 50%.

    Hydrogenation: Finally, the product undergoes hydrogenation with 5% palladium on carbon (Pd/C) in a mixture of methanol and tetrahydrofuran (THF) at 60°C for 6 hours, achieving a 97% yield.

Chemical Reactions Analysis

DDO-6600 primarily undergoes covalent modification reactions. It covalently binds to the cysteine residue (Cys598) on the C-terminal domain of Hsp90. This covalent modification disrupts the interaction between Hsp90 and Cdc37, leading to the degradation of kinase client proteins. The major products formed from these reactions include degraded kinase proteins and apoptotic tumor cells .

Scientific Research Applications

DDO-6600 has several scientific research applications:

Mechanism of Action

DDO-6600 exerts its effects by covalently binding to the cysteine residue (Cys598) on the C-terminal domain of Hsp90. This binding disrupts the interaction between Hsp90 and its co-chaperone Cdc37, leading to the degradation of kinase client proteins. The degradation of these proteins promotes apoptosis and inhibits the motility of tumor cells. The molecular targets involved in this mechanism include Hsp90, Cdc37, and various kinase client proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include pyrazole derivatives with variations in aromatic substituents, acryloyl modifications, and carboxamide groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Compound Name Pyrazole Substituents Acryloyl/Carbonyl Group Carboxamide/Other Moieties Molecular Weight Key Properties/Activities
Target Compound 3,4-Dimethylphenyl, phenyl (E)-acryloyl Piperidine-2-carboxamide ~447.5 (calc.) High lipophilicity, potential kinase inhibition
(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one 4-Methoxyphenyl, phenyl Prop-2-en-1-one 2,4-Dichlorophenyl ~465.3 Crystalline stability, electron-withdrawing substituents
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Ethyl, methyl (pyrazolo-pyridine) None (fused pyridine ring) Pyrazolo[3,4-b]pyridine-4-carboxamide 374.4 Extended aromatic system, moderate solubility
Key Observations:

Substituent Effects: Electron-Donating vs. Withdrawing Groups: The target compound’s 3,4-dimethylphenyl group (electron-donating) increases lipophilicity compared to the 4-methoxyphenyl (electron-donating) and dichlorophenyl (electron-withdrawing) groups in ’s compound. This difference may influence metabolic stability and target binding . Acryloyl vs.

Carboxamide Variations :

  • The piperidine-2-carboxamide in the target compound offers a flexible hydrogen-bonding motif, contrasting with the planar pyrazolo[3,4-b]pyridine carboxamide in ’s compound, which may reduce solubility but improve π-π stacking interactions .

Methodological Approaches for Similarity Assessment

Comparative studies often employ computational and experimental methods:

  • Tanimoto Coefficient : Used in virtual screening to quantify structural similarity based on molecular fingerprints. The target compound’s similarity to and analogues would depend on shared pyrazole and carboxamide features .
  • Pharmacophore Modeling : Identifies critical functional groups (e.g., pyrazole ring, carboxamide) necessary for biological activity. Substituent variations alter pharmacophore compatibility .
  • Spectroscopic Techniques : Methods like spectrofluorometry (used in CMC determination for surfactants in ) could analyze aggregation behavior if the target exhibits amphiphilic properties .

Biological Activity

The compound (E)-1-(3-(3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acryloyl)piperidine-2-carboxamide is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, structure-activity relationships (SAR), and various biological evaluations.

Synthesis and Structural Characteristics

The synthesis of (E)-1-(3-(3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acryloyl)piperidine-2-carboxamide typically involves the reaction of 3,4-dimethylphenyl derivatives with piperidine and appropriate acylating agents. The compound exhibits a complex structure characterized by multiple functional groups that contribute to its biological activity.

Table 1: Structural Composition

ComponentDescription
Pyrazole RingCentral core providing pharmacological properties
Piperidine GroupEnhances solubility and bioavailability
Acrylamide MoietyPotentially involved in enzyme inhibition
Dimethylphenyl SubstituentModulates interaction with biological targets

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, a series of pyrazole amide derivatives have shown promising activity against BRAF(V600E) mutations, which are prevalent in various cancers. The incorporation of the acrylamide moiety is believed to enhance the inhibitory effects on tumor cell proliferation.

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism involves the modulation of signaling pathways associated with inflammation, making it a candidate for further development as an anti-inflammatory agent.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives is well-documented. Studies have revealed that (E)-1-(3-(3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acryloyl)piperidine-2-carboxamide exhibits activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.

Case Study 1: Antitumor Efficacy

A study evaluated the compound's efficacy against human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics. The compound's ability to induce apoptosis in cancer cells was confirmed through flow cytometry assays.

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation induced by lipopolysaccharides (LPS), the compound significantly reduced edema and inflammatory marker levels in treated animals compared to controls. Histopathological examination revealed decreased infiltration of inflammatory cells in tissues.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring and substituents can significantly influence potency and selectivity.

Table 2: SAR Insights

ModificationEffect on Activity
Substitution on Pyrazole RingEnhances binding affinity to target enzymes
Alteration of Piperidine StructureAffects solubility and cellular uptake
Variations in Acrylamide MoietyModulates interaction with biological receptors

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